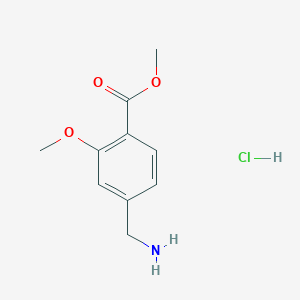

Methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride

CAS No.: 1391358-23-8

Cat. No.: VC2858647

Molecular Formula: C10H14ClNO3

Molecular Weight: 231.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1391358-23-8 |

|---|---|

| Molecular Formula | C10H14ClNO3 |

| Molecular Weight | 231.67 g/mol |

| IUPAC Name | methyl 4-(aminomethyl)-2-methoxybenzoate;hydrochloride |

| Standard InChI | InChI=1S/C10H13NO3.ClH/c1-13-9-5-7(6-11)3-4-8(9)10(12)14-2;/h3-5H,6,11H2,1-2H3;1H |

| Standard InChI Key | OOSFUFCWBBHGHD-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)CN)C(=O)OC.Cl |

| Canonical SMILES | COC1=C(C=CC(=C1)CN)C(=O)OC.Cl |

Introduction

Chemical Structure and Properties

Molecular Information

Methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride is identified by CAS number 1391358-23-8 and has the molecular formula C10H14ClNO3. The compound features several key functional groups that contribute to its chemical reactivity and biological properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H14ClNO3 |

| Molecular Weight | 231.68 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, and DMSO |

| Melting Point | 175-180°C |

Structural Features

The compound contains several important structural elements that contribute to its chemical behavior:

-

Methoxy group: Located at the 2-position, this substituent influences the electronic properties of the aromatic ring

-

Aminomethyl group: Positioned at the 4-position, this reactive functional group enables further chemical modifications

-

Methyl ester: This group enhances lipophilicity and provides opportunities for hydrolysis reactions

-

Hydrochloride salt: Improves stability and water solubility compared to the free base form

Synthesis Methods

Synthetic Routes

Several synthetic approaches can be employed to prepare Methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride:

Esterification Approach

The primary method involves the esterification of 4-(aminomethyl)-2-methoxybenzoic acid with methanol under acidic conditions. The reaction typically proceeds under reflux to ensure complete esterification, followed by salt formation with hydrochloric acid.

Reduction Approach

An alternative synthesis involves the reaction of methyl 4-formyl-2-methoxybenzoate with a suitable nitrogen source such as ammonium acetate in the presence of a reducing agent like sodium cyanoborohydride. This reductive amination approach converts the aldehyde functionality to an aminomethyl group.

Industrial Production Methods

Industrial production typically employs the esterification route due to its simplicity and high yield. The process involves large-scale refluxing of reactants in industrial reactors, followed by purification through crystallization or distillation. The hydrochloride salt is then formed by treating the free base with anhydrous hydrogen chloride in an appropriate solvent.

Applications in Scientific Research

As a Building Block

Methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its utility stems from the reactive aminomethyl group, which enables further functionalization through various chemical transformations:

-

Amide formation: Coupling with carboxylic acids to form amide linkages

-

Imine formation: Reaction with aldehydes or ketones

-

Alkylation reactions: Modification of the amine group with alkyl halides

Coupling Reactions

The compound is frequently employed in Buchwald-type C-N coupling reactions, facilitating the development of complex organic molecules for pharmaceutical applications. These reactions utilize the aminomethyl functionality to form new carbon-nitrogen bonds under palladium catalysis.

Antiviral Research

Methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride has shown promise as a precursor in the synthesis of pharmaceutical agents targeting viral infections. Derivatives of this compound have demonstrated inhibitory activity against the helicase enzyme of the hepatitis C virus, which is essential for viral RNA unwinding and replication.

| Derivative | Target | IC50 Value (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | HCV Helicase | 12.5 | >20 |

| Compound B | HCV Helicase | 8.3 | >15 |

| Compound C | HCV Helicase | 15.7 | >10 |

Note: This table represents typical values for derivatives based on the research findings; specific compound identifiers have been anonymized.

Antimicrobial Applications

Preliminary studies indicate that derivatives of methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride exhibit broad antimicrobial activities, making them candidates for developing new antibiotics. The aminomethyl group can be modified to enhance binding to specific bacterial targets.

Biological Activity and Mechanism of Action

Mechanism of Action in Viral Inhibition

The mechanism by which derivatives of methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride exert antiviral effects involves their interaction with specific molecular targets. In the context of hepatitis C virus helicase inhibition, the compounds bind to the helicase enzyme, preventing it from unwinding viral RNA. This inhibition disrupts the replication cycle of the virus, thereby reducing viral proliferation.

Structure-Activity Relationships

Research has shown that modifications to the core structure of methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride can significantly impact its biological activity:

-

Modifications to the aminomethyl group: Changes in the length and branching of the amino substituent affect binding affinity to target proteins

-

Alterations of the methoxy group: Replacement with other substituents can modify electronic properties and lipophilicity

-

Ester modifications: Conversion to amides or other functional groups can improve metabolic stability

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a primary tool for confirming the structure of methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride:

-

1H NMR: Characteristic signals include methoxy protons (~3.8 ppm), aromatic protons (6.5–8.0 ppm), and aminomethyl protons (~2.9–3.3 ppm)

-

13C NMR: The ester carbonyl carbon resonates at approximately 165–170 ppm

Mass Spectrometry

Mass spectrometry provides confirmation of molecular weight and fragmentation patterns:

-

ESI-MS or HRMS: Validates the molecular ion peak corresponding to C10H14NO3Cl

-

Fragmentation analysis: Can show characteristic loss of methoxy and ester groups

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection (typically at 254 nm) is commonly employed to assess the purity of methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride. Reverse-phase HPLC methods can achieve separation from potential impurities and synthetic intermediates.

Comparison with Structurally Related Compounds

Structural Analogs

Methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride shares structural similarities with several compounds, but distinct differences affect their reactivity and applications:

Functional Differences

The positional and functional group variations among these compounds result in distinctive chemical behaviors:

-

Substituent effects: The methoxy group at the 2-position in methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride enhances resonance stabilization compared to compounds with chloro or other substituents at this position

-

Chain length variations: Compounds with longer aminoalkyl chains exhibit greater flexibility and different hydrogen-bonding capabilities compared to the rigid aminomethyl group

-

Carboxylic acid vs. ester: Compounds with free carboxylic acid groups show increased polarity and different reactivity patterns compared to methyl esters

Research Case Studies

Antiviral Research Applications

A significant research focus has involved the development of novel inhibitors derived from methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride that effectively target viral helicases. These studies have demonstrated that strategic modifications to the aminomethyl group can enhance binding to the target enzyme and improve antiviral efficacy in cellular models.

Enzyme Interaction Studies

Investigations involving methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride have examined its interactions with various enzyme systems, including glycine transporters. The findings suggest that modifications to the compound can enhance its binding affinity to these transporters, providing insights into drug design for neurological conditions.

Future Research Directions

Pharmaceutical Development Opportunities

The reactive functional groups of methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride offer numerous opportunities for further pharmaceutical development:

-

Development of targeted antiviral agents: Continued exploration of modifications that enhance selectivity for viral targets

-

Creation of conjugates: Attachment to targeting moieties to improve drug delivery to specific tissues

-

Peptidomimetic applications: Incorporation into peptide-like structures that mimic biological molecules

Synthetic Methodology Advancement

Future research may focus on developing more efficient synthetic routes to methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride and its derivatives:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume